

# Rezafungin Acetate: A Comprehensive Analysis of its In Vitro Activity Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Rezafungin acetate |           |
| Cat. No.:            | B10824331          | Get Quote |

# A Technical Guide for Researchers and Drug Development Professionals

Introduction

**Rezafungin acetate** is a novel, next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] As a member of the echinocandin class, its mechanism of action involves the potent and specific inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[3][4][5] This disruption of cell wall integrity leads to osmotic instability and subsequent fungicidal activity against most Candida species. This technical guide provides an in-depth overview of the in vitro spectrum of activity of **rezafungin acetate** against a broad range of clinically relevant Candida species, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflow.

#### **Mechanism of Action**

Rezafungin, like other echinocandins, targets the fungal-specific enzyme 1,3-β-D-glucan synthase. This enzyme is a critical component in the formation of 1,3-β-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, ensuring selective toxicity. By noncompetitively inhibiting this enzyme, rezafungin disrupts the integrity of the cell



wall, leading to cell lysis and death. This targeted action results in concentration-dependent fungicidal activity against the majority of Candida species.



Click to download full resolution via product page

Figure 1. Mechanism of action of rezafungin.

## In Vitro Spectrum of Activity

Rezafungin has demonstrated potent in vitro activity against a wide array of Candida species, including both common and rare isolates. Its efficacy extends to azole-resistant strains, highlighting its potential role in treating challenging infections. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative perspective on its spectrum of activity.

Table 1: In Vitro Activity of Rezafungin and Comparator

**Antifungals against Common Candida Species** 

| Candida<br>Species (n)                | Rezafungin<br>MIC90 (mg/L) | Anidulafungin<br>MIC90 (mg/L) | Caspofungin<br>MIC90 (mg/L) | Micafungin<br>MIC90 (mg/L) |
|---------------------------------------|----------------------------|-------------------------------|-----------------------------|----------------------------|
| C. albicans (125)                     | 0.06                       | Similar to<br>Rezafungin      | 0.25-2                      | Similar to<br>Rezafungin   |
| C. glabrata (81)                      | 0.12                       | Similar to<br>Rezafungin      | 0.25-2                      | Similar to<br>Rezafungin   |
| C. tropicalis (51)                    | 0.06                       | Similar to<br>Rezafungin      | 0.25-2                      | Similar to<br>Rezafungin   |
| C. parapsilosis<br>sensu stricto (59) | 2                          | Similar to<br>Rezafungin      | 0.25-2                      | Similar to<br>Rezafungin   |
| C. krusei (53)                        | 0.12                       | Similar to<br>Rezafungin      | 0.25-2                      | Similar to<br>Rezafungin   |



Data compiled from a study utilizing CLSI broth microdilution methodology.

Table 2: In Vitro Activity of Rezafungin against Less

Common and Rare Candida Species

| Candida Species (n)    | Rezafungin MIC50 (mg/L) | Rezafungin MIC90 (mg/L) |
|------------------------|-------------------------|-------------------------|
| C. auris (19)          | -                       | 0.25                    |
| C. dubliniensis (22)   | -                       | 0.06                    |
| C. fabianii (15)       | -                       | 0.12                    |
| C. guilliermondii (27) | 1                       | 1                       |
| C. inconspicua (41)    | -                       | 0.06                    |
| C. kefyr (52)          | 0.03                    | 0.06                    |
| C. lusitaniae (46)     | -                       | 0.25                    |
| C. metapsilosis (15)   | 0.12                    | 0.5                     |
| C. orthopsilosis (15)  | 0.5                     | 1                       |
| C. pelliculosa (N/A)   | 0.015                   | 0.03                    |
| C. pulcherrima (10)    | -                       | 0.06                    |
| C. sojae (10)          | -                       | 0.06                    |

Data compiled from multiple studies using CLSI broth microdilution methods.

# Table 3: Geometric Mean (GM) MICs of Rezafungin and Comparators against Common Candida Species from a Surveillance Study in China



| Candida Species | Rezafungin GM<br>MIC (µg/mL) | Anidulafungin GM<br>MIC (µg/mL) | Caspofungin GM<br>MIC (µg/mL) |
|-----------------|------------------------------|---------------------------------|-------------------------------|
| C. albicans     | 0.095                        | 0.068                           | 0.069                         |
| C. glabrata     | N/A                          | N/A                             | N/A                           |
| C. parapsilosis | N/A                          | N/A                             | N/A                           |
| C. tropicalis   | N/A                          | N/A                             | N/A                           |
| C. krusei       | N/A                          | N/A                             | N/A                           |

Data from a study using the broth microdilution (BMD) method.

#### **Experimental Protocols**

The in vitro activity data presented in this guide were primarily generated using standardized broth microdilution methodologies as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

#### **CLSI Broth Microdilution Method (M27-A4)**

The CLSI M27-A4 document provides a reference method for antifungal susceptibility testing of yeasts. The general workflow is as follows:

- Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 106 CFU/mL. This suspension is then further diluted in RPMI 1640 medium.
- Antifungal Agent Preparation: Rezafungin and comparator drugs are serially diluted in the test medium (RPMI 1640) in 96-well microtiter plates.
- Inoculation: Each well is inoculated with the standardized yeast suspension, resulting in a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.
- Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.



 MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.



Click to download full resolution via product page

Figure 2. CLSI broth microdilution workflow.

### **Clinical Efficacy and Development**



Clinical trials have substantiated the in vitro activity of rezafungin. The Phase 2 STRIVE and Phase 3 ReSTORE trials demonstrated that once-weekly rezafungin was non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis. A pooled analysis of these trials showed comparable day 30 all-cause mortality rates between the rezafungin and caspofungin groups. Furthermore, mycological eradication by day 5 was observed in 73% of patients treated with rezafungin compared to 65% in the caspofungin group. These findings supported the approval of rezafungin for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options.

#### **Resistance Mechanisms**

As with other echinocandins, reduced susceptibility to rezafungin is associated with specific mutations in the FKS genes, which encode the catalytic subunits of the 1,3-β-D-glucan synthase enzyme. While rezafungin demonstrates activity against a broad range of wild-type Candida isolates, strains harboring FKS mutations may exhibit elevated MIC values.

#### Conclusion

**Rezafungin acetate** represents a significant advancement in the treatment of invasive Candida infections. Its potent and broad-spectrum in vitro activity, coupled with a favorable pharmacokinetic profile that allows for once-weekly dosing, offers a valuable therapeutic option for clinicians. The comprehensive data presented in this guide underscore its efficacy against a wide range of Candida species, including those resistant to other antifungal classes. Continued surveillance and research will be crucial to further delineate its role in the clinical management of invasive candidiasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. jwatch.org [jwatch.org]



- 3. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 4. Rezafungin Monograph for Professionals Drugs.com [drugs.com]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Rezafungin Acetate: A Comprehensive Analysis of its In Vitro Activity Against Candida Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824331#rezafungin-acetate-spectrum-of-activity-against-candida-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com